molecular formula C13H8NNaO2S B2466749 sodium 5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate CAS No. 2416237-37-9

sodium 5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B2466749
CAS No.: 2416237-37-9
M. Wt: 265.26
InChI Key: JKORJPYOGIVWCG-UHFFFAOYSA-N
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Description

Sodium 5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of benzothiophene derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of a benzothiophene ring with a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

sodium;5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S.Na/c15-13(16)10-6-5-9(14-10)12-7-8-3-1-2-4-11(8)17-12;/h1-7,14H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCBYVOTMSUBEM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(N3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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